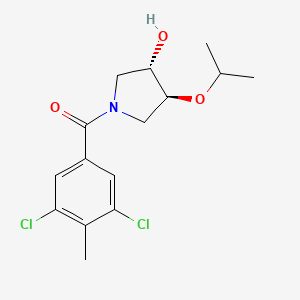![molecular formula C17H30N2O4 B5654996 1-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5654996.png)
1-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}-2-azepanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest is chemically related to a class of complex organic molecules involving piperidine structures, which are significant in various chemical synthesis and applications due to their complex molecular frameworks and potential biological activities.
Synthesis Analysis
Synthesis of complex molecules like the one described often involves multi-step reactions, starting from basic piperidine structures. For instance, the synthesis of complex piperidines and azepines has been achieved through alkylation, cyclization, and ring expansion methods, demonstrating the versatility of these frameworks in organic synthesis (Vervisch et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction, revealing intricate details about their crystal packing and hydrogen bonding patterns. This structural information is crucial for understanding the compound's chemical behavior and reactivity (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving piperidine and azepanone derivatives can lead to a variety of products, depending on the functional groups involved and the reaction conditions. Studies have shown how piperidine structures can undergo transformations to produce new cyclic compounds with potential biological activity (Dönges et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are often determined by their molecular structure. The presence of functional groups such as hydroxymethyl and methoxyethyl can significantly influence these properties by affecting intermolecular interactions (Kimura & Morosawa, 1979).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are deeply influenced by the molecular framework and substituents. Research on similar compounds has explored their reactivity in various chemical reactions, providing insights into their potential applications in synthetic chemistry and material science (Walsh et al., 1989).
properties
IUPAC Name |
1-[2-[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]-2-oxoethyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-23-11-8-17(14-20)7-5-10-19(13-17)16(22)12-18-9-4-2-3-6-15(18)21/h20H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSJORSTCGUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)C(=O)CN2CCCCCC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5654930.png)
![N-(2,4-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5654935.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5654943.png)
![5,6-dimethoxy-2-{2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl}-1(2H)-isoquinolinone hydrochloride](/img/structure/B5654954.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-nitrobenzamide](/img/structure/B5654963.png)
![2-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5654968.png)

![rel-(3aR,6aR)-N-[2-(benzyloxy)benzyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5654993.png)
![1-[(2,4-difluorophenoxy)acetyl]indoline](/img/structure/B5654994.png)
![4-[(2-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654997.png)

![N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B5655002.png)
![{1-[(2,4-dichlorophenoxy)acetyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5655009.png)
![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B5655015.png)